molecular formula C11H14ClNO2 B3024476 3-Chloro-N-(2-methoxybenzyl)propanamide CAS No. 105909-52-2

3-Chloro-N-(2-methoxybenzyl)propanamide

Cat. No. B3024476
CAS RN: 105909-52-2
M. Wt: 227.69 g/mol
InChI Key: FVBYAFBTSQKJJN-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methoxybenzyl)propanamide is an organic compound with the molecular formula C11H14ClNO2 . It is a halogenated derivative of a secondary amide bearing an aromatic substituent . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group and a propanamide chain with a chlorine atom . The InChI code for this compound is 1S/C11H14ClNO2/c1-15-10-5-3-2-4-9(10)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) .

Scientific Research Applications

Exceptional Stereoselectivity in Synthesis

  • Researchers have achieved remarkable stereoselectivity in synthesizing 1,3,4-trisubstituted 4-carboxy beta-lactam derivatives from amino acids, highlighting a method for producing valuable beta-lactams with potential applications in medicinal chemistry and drug development (Pérez-Faginas et al., 2007).

Cascade Reactions for Beta-Lactams

  • A novel one-pot three-component reaction for converting alkylhydroxylamine hydrochlorides to 3-spirocyclopropanated 2-azetidinones has been developed, offering a new pathway for synthesizing beta-lactam derivatives with potential pharmaceutical applications (Zanobini et al., 2006).

Synthesis and Herbicidal Activity

  • The synthesis of N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effective herbicidal activity, illustrating the potential for developing new agricultural chemicals (Liu et al., 2007).

Antifungal and Antibacterial Properties

  • Research on novel azetidin-2-ones and N-heterocyclic carbene-silver complexes has shown significant antifungal and antibacterial activities, suggesting applications in developing new antimicrobial agents (Gupta & Halve, 2015); (Patil et al., 2010).

Enzyme Inhibition

  • Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed promising lipase and α-glucosidase inhibition, highlighting their potential in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).

Molecular and Electronic Analysis

  • Studies on heterocyclic compounds have contributed to understanding their molecular, electronic, and spectroscopic properties, aiding in the design of materials with specific optical and electronic characteristics (Beytur & Avinca, 2021).

Electro-synthesis Applications

  • Electro-oxidation cyanation of p-methoxybenzyl alcohol to aryl nitriles demonstrates an efficient synthesis method with potential applications in organic synthesis and material science (Cao et al., 2019).

Safety and Hazards

The safety data for 3-Chloro-N-(2-methoxybenzyl)propanamide suggests that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-chloro-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-10-5-3-2-4-9(10)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBYAFBTSQKJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391372
Record name 3-CHLORO-N-(2-METHOXYBENZYL)PROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105909-52-2
Record name 3-CHLORO-N-(2-METHOXYBENZYL)PROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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